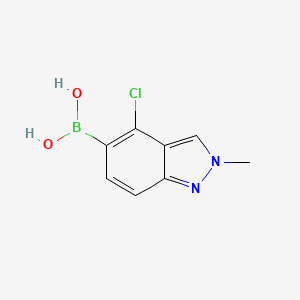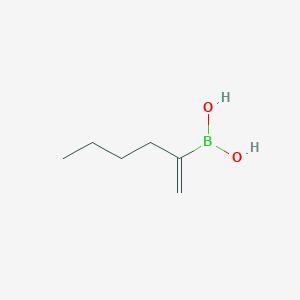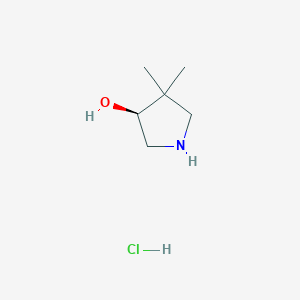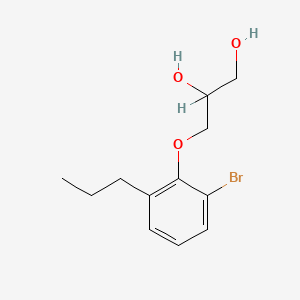
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a propyl group, and a phenoxy group attached to a propane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol typically involves the reaction of 2-bromo-6-propylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a propylphenoxypropanediol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of propylphenoxypropanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2-Chloro-6-propylphenoxy)-1,2-propanediol: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methyl-6-propylphenoxy)-1,2-propanediol: Similar structure but with a methyl group instead of bromine.
3-(2-Fluoro-6-propylphenoxy)-1,2-propanediol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications.
特性
CAS番号 |
63834-60-6 |
|---|---|
分子式 |
C12H17BrO3 |
分子量 |
289.16 g/mol |
IUPAC名 |
3-(2-bromo-6-propylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H17BrO3/c1-2-4-9-5-3-6-11(13)12(9)16-8-10(15)7-14/h3,5-6,10,14-15H,2,4,7-8H2,1H3 |
InChIキー |
RNKBIXXGAAQHCZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=CC=C1)Br)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


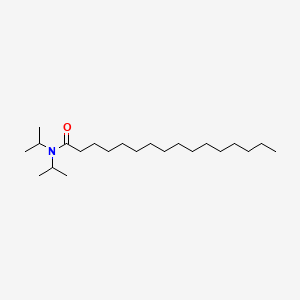
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
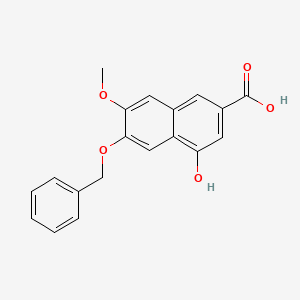
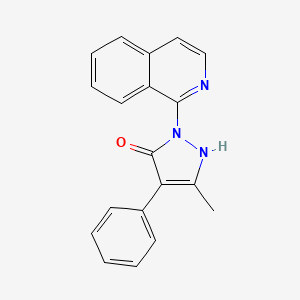
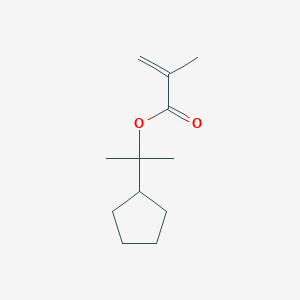
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)


![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)

